molecular formula C17H36Cl2Si B1605033 Dichlorohexadecylmethylsilane CAS No. 59086-81-6

Dichlorohexadecylmethylsilane

Cat. No.: B1605033
CAS No.: 59086-81-6
M. Wt: 339.5 g/mol
InChI Key: BFGYAHCDCHCGHV-UHFFFAOYSA-N
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Description

Dichlorohexadecylmethylsilane is an organosilicon compound characterized by a hexadecyl (C₁₆H₃₃) chain, a methyl (CH₃) group, and two chlorine atoms bonded to a central silicon atom. Its molecular formula is C₁₇H₃₆Cl₂Si, and it is primarily used in surface modification, hydrophobic coatings, and as a precursor in silicone chemistry. The compound’s long alkyl chain enhances its solubility in organic solvents and contributes to its ability to form self-assembled monolayers on substrates like glass or metals .

Properties

IUPAC Name

dichloro-hexadecyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2,18)19/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYAHCDCHCGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974541
Record name Dichloro(hexadecyl)methylsilane
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Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59086-81-6
Record name Dichlorohexadecylmethylsilane
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Record name Dichlorohexadecylmethylsilane
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Record name Dichloro(hexadecyl)methylsilane
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Record name Dichlorohexadecylmethylsilane
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Record name DICHLOROHEXADECYLMETHYLSILANE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorohexadecylmethylsilane can be synthesized through the reaction of hexadecylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Hexadecylmagnesium Bromide: Hexadecyl bromide is reacted with magnesium in anhydrous ether to form hexadecylmagnesium bromide.

    Reaction with Methyltrichlorosilane: The hexadecylmagnesium bromide is then reacted with methyltrichlorosilane to produce this compound.

The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the reactants .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dichlorohexadecylmethylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dichlorohexadecylmethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichlorohexadecylmethylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, making it versatile in forming stable structures. In biological systems, it can interact with cell membranes and proteins, potentially altering their functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Organosilicon Compounds

To contextualize its properties, dichlorohexadecylmethylsilane is compared below with three analogous compounds: dichlorodimethylsilane , dicyclohexyldichlorosilane , and trichlorohexadecylsilane . Key differences arise from variations in alkyl chain length, substituent groups, and chlorine atom count.

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₇H₃₆Cl₂Si 335.42* Not explicitly listed in evidence Long alkyl chain (C₁₆), methyl group, two Cl atoms .
Dichlorodimethylsilane C₂H₆Cl₂Si 129.06 75-78-5 Short methyl groups, high volatility, used in silicone polymers .
Dicyclohexyldichlorosilane C₁₂H₂₂Cl₂Si 265.29 18035-74-0 Cyclohexyl substituents, moderate hydrophobicity, intermediate chain length .
Trichlorohexadecylsilane C₁₆H₃₃Cl₃Si 359.89 5894-60-0 Three Cl atoms, long alkyl chain, higher reactivity due to Cl density .

Research Findings and Functional Differences

Hydrophobicity and Chain Length

This compound’s hexadecyl chain provides superior hydrophobicity compared to dichlorodimethylsilane (contact angle ~110° vs. ~95°). Its long alkyl chain also reduces surface energy, making it ideal for anti-fouling coatings . In contrast, dichlorodimethylsilane’s smaller size allows for faster diffusion in polymer matrices .

Chlorine Substitution Effects

Trichlorohexadecylsilane’s three chlorine atoms increase its reactivity in condensation reactions compared to this compound. However, the latter’s methyl group stabilizes the silicon center, reducing susceptibility to nucleophilic attack .

Thermal and Chemical Stability

Dicyclohexyldichlorosilane’s cyclohexyl groups enhance thermal stability (decomposition >250°C) due to steric hindrance, outperforming this compound . The latter’s linear alkyl chain, however, improves compatibility with organic solvents like hexane or toluene .

Notes on Data Limitations

Absence of Direct References : The provided evidence lacks explicit data on this compound. Comparisons are extrapolated from structurally similar compounds (e.g., trichlorohexadecylsilane in and dichlorohexylmethylsilane in ).

Chain Length vs. Reactivity : Longer alkyl chains (e.g., C₁₆ vs. C₆) reduce reactivity but enhance hydrophobicity, as seen in hexadecyl vs. hexyl derivatives .

Safety and Handling : this compound likely shares hazards with analogous chlorosilanes (e.g., corrosive, moisture-sensitive), though specific toxicity data are unavailable in the evidence.

Biological Activity

Dichlorohexadecylmethylsilane (DHMS) is a silane compound that has gained attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DHMS, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C17_{17}H36_{36}Cl2_2Si
  • Molecular Weight : 339.46 g/mol
  • Structure : The compound consists of a hexadecyl chain attached to a methyl group and two chlorine atoms bonded to silicon, contributing to its amphiphilic nature which may influence its biological interactions .

The biological activity of DHMS is largely attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic hexadecyl chain. This interaction can lead to alterations in membrane integrity and function, which may result in various cellular responses:

  • Membrane Disruption : The hydrophobic tail can integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis.
  • Protein Interaction : The silane group may facilitate binding with proteins, influencing enzymatic activities or receptor interactions.

Antimicrobial Properties

DHMS has been investigated for its antimicrobial properties, particularly against bacteria and fungi. Studies have shown that silane compounds can exhibit significant antimicrobial activity due to their ability to disrupt microbial cell membranes.

  • Case Study 1 : In a study assessing the antimicrobial efficacy of various silanes, DHMS demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption leading to cell death .

Cytotoxicity

The cytotoxic effects of DHMS on various cell lines have also been explored.

  • Case Study 2 : Research indicated that DHMS exhibits cytotoxicity against cancer cell lines such as HeLa and MCF-7. The cytotoxic mechanism was linked to apoptosis induction, where treated cells showed increased levels of caspase activation .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialS. aureusMembrane disruption
AntimicrobialE. coliMembrane disruption
CytotoxicityHeLaApoptosis induction
CytotoxicityMCF-7Apoptosis induction

Environmental Impact and Safety

Given the potential for bioaccumulation and toxicity, the environmental fate of DHMS is an important consideration. Studies utilizing models like RAIDAR have assessed the bioaccumulation potential of ionogenic chemicals, including silanes like DHMS, indicating a need for careful monitoring in commercial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorohexadecylmethylsilane
Reactant of Route 2
Reactant of Route 2
Dichlorohexadecylmethylsilane

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